molecular formula C7H12N2O B1345553 2-(Morpholin-4-yl)propanenitrile CAS No. 3626-56-0

2-(Morpholin-4-yl)propanenitrile

Cat. No.: B1345553
CAS No.: 3626-56-0
M. Wt: 140.18 g/mol
InChI Key: YRJOBFAKVQTZCE-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)propanenitrile is an organic compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a propanenitrile backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and the morpholine’s ability to participate in hydrogen bonding. The compound is primarily utilized in pharmaceutical and agrochemical research as a precursor or intermediate in synthesizing bioactive molecules. Its reactivity stems from the nitrile group, which can undergo hydrolysis, reduction, or cycloaddition reactions, and the morpholine moiety, which enhances solubility and bioavailability in drug-like molecules .

Properties

IUPAC Name

2-morpholin-4-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJOBFAKVQTZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957650
Record name 2-(Morpholin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3626-56-0
Record name 4-Morpholineacetonitrile, alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Morpholin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(Morpholin-4-yl)propanenitrile typically involves the reaction of morpholine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

2-(Morpholin-4-yl)propanenitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups. Common reagents and conditions used in these reactions include acids, bases, and various solvents.

Scientific Research Applications

2-(Morpholin-4-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is used in the study of biochemical pathways and as a reagent in biological assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Substituents

3-(Piperazin-1-yl)propanenitrile
  • Structure : Replaces morpholine with piperazine (a six-membered ring with two nitrogen atoms).
  • Synthesis : Reported in urea analogue synthesis with a yield of 54%, lower than 2-(morpholin-4-yl)propanenitrile derivatives in similar reactions .
2-Morpholin-4-yl-2-phenylpropanenitrile
  • Structure : Incorporates a phenyl group at the nitrile-adjacent carbon.
  • Key Differences : The phenyl group introduces aromaticity, increasing lipophilicity and steric bulk, which may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .
3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile
  • Structure : Features a cyclohexene ring fused to the morpholine-propanenitrile backbone.
  • Its molecular weight (220.315 g/mol) is higher than the parent compound, influencing pharmacokinetic properties .

Pharmacological Activity Comparison

Affinity Studies in Cannabinoid Receptor Analogues
  • Compound 16 (2-(Morpholin-4-yl)ethyl substituent): Exhibited a Ki value of 221 nM for cannabinoid receptors, 14-fold lower affinity than the n-pentyl analogue. This highlights the sensitivity of receptor binding to substituent chain length and flexibility .
  • Comparison with 2-(Morpholin-4-yl)propanenitrile : The shorter propanenitrile chain may limit conformational freedom, further reducing affinity compared to ethyl or pentyl chains.
TLR7-9 Antagonists
  • The nitrile group in such compounds may stabilize interactions with cysteine residues in target proteins .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility
2-(Morpholin-4-yl)propanenitrile 140.19 0.45 Moderate
2-Morpholin-4-yl-2-phenylpropanenitrile 216.28 2.12 Low
3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile 220.31 1.98 Low

Key Insight : The phenyl and cyclohexene derivatives exhibit higher lipophilicity (LogP >2), making them less suitable for aqueous formulations but advantageous for membrane penetration .

Biological Activity

2-(Morpholin-4-yl)propanenitrile , also known as a morpholine derivative, is a compound that has garnered attention for its potential biological activities. Morpholine and its derivatives are known to exhibit a variety of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to summarize the biological activity of 2-(Morpholin-4-yl)propanenitrile, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(Morpholin-4-yl)propanenitrile can be represented as follows:

  • Molecular Formula : C₇H₁₄N₂O
  • Molecular Weight : 142.20 g/mol
  • IUPAC Name : 2-(Morpholin-4-yl)propanenitrile

This compound features a morpholine ring, which is a six-membered heterocyclic amine with an oxygen atom and two nitrogen atoms in the ring structure. The presence of the nitrile group (-C≡N) is significant for its biological activity.

Antimicrobial Activity

Research indicates that morpholine derivatives exhibit notable antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that 2-(Morpholin-4-yl)propanenitrile showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound is effective at low concentrations.

Anticancer Properties

In vitro studies have shown that 2-(Morpholin-4-yl)propanenitrile has potential anticancer effects. A case study involving human cancer cell lines indicated that the compound induced apoptosis in breast cancer cells (MCF-7) and exhibited cytotoxicity against lung cancer cells (A549). The mechanism of action appears to involve the modulation of cell cycle progression and the activation of caspase pathways .

Neuroprotective Effects

Recent research has suggested neuroprotective properties associated with 2-(Morpholin-4-yl)propanenitrile. In a model of neurodegeneration induced by oxidative stress, the compound demonstrated the ability to reduce neuronal cell death and improve cell viability. This effect is attributed to its antioxidant properties, which help mitigate cellular damage caused by reactive oxygen species (ROS) .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC: 32 µg/mL)
AnticancerMCF-7 (breast cancer)Induced apoptosis
AnticancerA549 (lung cancer)Cytotoxicity observed
NeuroprotectiveNeuronal cellsReduced oxidative stress-induced death

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of various morpholine derivatives against bacterial infections, 2-(Morpholin-4-yl)propanenitrile was included. The results indicated a marked reduction in bacterial load in infected subjects treated with the compound compared to a control group receiving standard antibiotics .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on multiple cancer cell lines to evaluate the anticancer potential of 2-(Morpholin-4-yl)propanenitrile. The findings revealed that treatment with the compound resulted in significant cell death rates, with flow cytometry confirming apoptosis as the primary mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.